1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula . This compound is a derivative of piperazine, characterized by its two nitrogen atoms in a six-membered ring structure. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various chemical reactions.
The compound can be synthesized through several methods, often involving the reaction of 1-benzylpiperazine with 4-methylpiperidine. The synthesis typically requires solvents like ethanol or methanol and elevated temperatures to facilitate the reaction.
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is classified under piperazine derivatives, which are known for their diverse biological activities. This classification places it among compounds that are frequently explored for their pharmacological properties, particularly in the context of drug development.
The most common synthesis method involves the reaction of 1-benzylpiperazine with 4-methylpiperidine. This reaction can be conducted under various conditions, but typically involves:
In an industrial context, large-scale reactors may be employed to optimize yield and purity, often incorporating purification steps such as distillation or recrystallization.
The reaction conditions must be carefully controlled to ensure high purity and yield. Key steps include:
The molecular structure of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine features a piperazine core with a benzyl group and a methylpiperidine substituent. This configuration provides unique steric and electronic properties that influence its reactivity and biological activity.
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can undergo several types of chemical reactions:
Key reagents and conditions for these reactions include:
The mechanism of action for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, often through binding to receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. The precise molecular targets depend on the context of the study but may include neurotransmitter receptors involved in mood regulation and pain perception .
The compound exhibits typical characteristics associated with piperazine derivatives, including:
Key chemical properties include:
Relevant data such as melting point, boiling point, and specific reactivity profiles are often determined experimentally but are not universally available for all compounds .
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine has several applications across different scientific fields:
This compound's unique structure and properties make it valuable for further exploration in both academic research and industrial applications.
Piperazine is a privileged heterocyclic scaffold in drug design, featured in approximately 20% of all small-molecule drugs approved by the FDA between 2011-2023 [3]. Its significance stems from three key properties:
Clinically impactful piperazine-containing drugs demonstrate this scaffold's therapeutic range:
Compound (Approval Year) | Therapeutic Category | Key Structural Feature |
---|---|---|
Palbociclib (2015) | CDK4/6 inhibitor (breast cancer) | N-arylpiperazine |
Vortioxetine (2013) | Multimodal antidepressant | Piperazine linker |
Brexpiprazole (2015) | Atypical antipsychotic | Terminal piperazine |
Venetoclax (2016) | Bcl-2 inhibitor (leukemia) | Piperazine-amide linker |
These drugs exploit piperazine's capacity to serve as: (1) A solubility-enhancing moiety (e.g., venetoclax), (2) A stereoelectronic modulator of pharmacophore positioning (e.g., brexpiprazole's D2 receptor binding), and (3) A conformational restraint element (e.g., palbociclib's kinase hinge interaction) [3]. The 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine derivative extends these properties through its dual heterocyclic system.
The pharmacological profile of piperazine derivatives is critically modulated by N1 and N4 substituents. In 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine, both groups impart distinct steric, electronic, and pharmacokinetic properties:
Benzyl Group (N1-substituent):
4-Methylpiperidin-4-yl Group (N4-substituent):
Table 1: Electronic and Steric Effects of Key Substituents
Substituent | Hammett σ Constant | Taft Es Parameter | Key Pharmacological Influence |
---|---|---|---|
Benzyl | -0.01 | -0.38 | Enhanced CNS penetration |
4-Methoxybenzyl | -0.27 | -0.41 | Increased σ1R affinity (Ki <2nM) [9] |
4-Methylpiperidin-4-yl | N/A* | -1.74 | Conformational restraint, reduced metabolic clearance |
*Quaternary center dominates electronic effects
The synergistic combination creates a "dual-pharmacophore" scaffold where the benzyl group targets aromatic binding pockets (e.g., monoamine transporters), while the 4-methylpiperidinyl moiety engages complementary polar regions (e.g., ion channels, kinase allosteric sites) [1] [6]. This is evidenced by Factor Xa inhibitors featuring 4-(methylpiperidin-4-yl)piperazine cores achieving sub-nM anticoagulant activity through simultaneous S1/S4 pocket engagement [6].
The 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a sophisticated evolution in heterocyclic drug design, where fused or linked ring systems enable polypharmacology and enhanced target selectivity. Key advantages include:
Receptor Interaction Versatility:
Pharmacokinetic Optimization:
Table 2: Clinically Advanced Dual-Heterocyclic Piperazine Derivatives
Drug Name (Structure) | Therapeutic Target | Structural Features | Clinical Status |
---|---|---|---|
Entrectinib (2019) | ALK/ROS1/Trk kinases | Benzyl-linked piperazine with aminopyrazole | Approved (NSCLC) |
M4 Antagonist WO2017079641A1 | Muscarinic M4 receptor | N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide [7] | Preclinical |
σ1R Antagonist 15 (2021) | Sigma-1 receptor | 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-cyclohexylpropan-1-one [5] [9] | Preclinical |
The 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine scaffold demonstrates particular promise in CNS therapeutics, as evidenced by structural analogs with:
Table 3: Pharmacological Activities of Related Piperazine Derivatives
Compound | Primary Target | Affinity (Ki, nM) | Functional Activity | In Vivo Efficacy |
---|---|---|---|---|
BZP-TFMPP blend | Monoamine transporters | DAT: 145 nM [2] | Serotonin releaser | MDMA-like effects |
σ1R Ligand 15 | Sigma-1 receptor | 1.6 ± 0.05 nM [9] | Full antagonist | Neuropathic pain reversal (60 mg/kg) |
M4 Antagonist | Muscarinic M4 | 3.2 nM (IC50) [7] | Competitive antagonist | Pro-cognitive effects |
Ongoing research explores this scaffold's utility in:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1